Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)

pKa Nucleophilicity Thiol Reactivity

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI), also known as 1-(2-sulfanylthiophen-3-yl)ethanone, is a sulfur-containing heterocyclic compound with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol. It is structurally characterized by a thiophene ring substituted with a mercapto (-SH) group at the 2-position and an acetyl (-COCH3) group at the 3-position.

Molecular Formula C6H6OS2
Molecular Weight 158.2 g/mol
CAS No. 154127-48-7
Cat. No. B582658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-mercapto-3-thienyl)- (9CI)
CAS154127-48-7
SynonymsEthanone, 1-(2-mercapto-3-thienyl)- (9CI)
Molecular FormulaC6H6OS2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC=C1)S
InChIInChI=1S/C6H6OS2/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3
InChIKeyIQDNFOZYFXAMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) (CAS 154127-48-7): Baseline Physicochemical Profile and Structural Context


Ethanone, 1-(2-mercapto-3-thienyl)- (9CI), also known as 1-(2-sulfanylthiophen-3-yl)ethanone, is a sulfur-containing heterocyclic compound with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol . It is structurally characterized by a thiophene ring substituted with a mercapto (-SH) group at the 2-position and an acetyl (-COCH3) group at the 3-position . This compound is categorized as a thiophene derivative and is primarily utilized in research and development settings as a synthetic intermediate or a building block for more complex molecules .

Workflow
Orthogonal bifunctional building block for fused heterocycles
Selection
Mercapto-acetyl thiophene with unique ortho-substitution pattern
Use Context
Supports sequential reactions, tandem cyclocondensations, and metal chelation studies

Why General-Purpose Thiophene Derivatives Cannot Substitute for Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) in Chemical Synthesis


Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) is not interchangeable with common thiophene building blocks like 2-acetylthiophene or 2-mercaptothiophene due to its unique ortho-substitution pattern of both a nucleophilic mercapto group and an electrophilic acetyl group on the same thiophene ring [1]. This specific arrangement creates a distinct reactivity profile, enabling sequential or tandem reactions that are impossible with monosubstituted analogs [2]. The presence of the mercapto group adjacent to the acetyl moiety offers a chelating bidentate ligand potential for metal coordination and facilitates the formation of unique heterocyclic systems, such as thienothiazoles, which are inaccessible from the simpler, single-functionality precursors [3]. Consequently, substituting this compound with a generic thiophene derivative would alter the reaction pathway, yield an incorrect product, or fail to install the desired ortho-mercapto-acetyl pharmacophore or structural motif.

Target Compound
1-(2-mercapto-3-thienyl)ethanone: ortho -SH and -COCH3 on same thiophene
vs
Common Substitutes
2-acetylthiophene or 2-mercaptothiophene: single functionality only
Enables chelating bidentate S,O-coordination; thienothiazole formation
vs
Monodentate coordination only; cannot access ortho-fused heterocycles directly
Reaction pathway control via dual reactivity; may yield desired pharmacophore motif
vs
Substitution likely alters pathway, produces incorrect product or fails to install ortho motif

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI): A Comparative Physicochemical and Structural Evidence Guide


Acidity (pKa): Enhanced Nucleophilicity of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) vs. 2-Mercaptothiophene

The predicted pKa of the mercapto group in Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) is 5.53±0.50 . This value is more acidic compared to the predicted pKa of 6.38±0.43 for the unsubstituted 2-mercaptothiophene . The lower pKa indicates a stronger acid, meaning the target compound's thiol group is more readily deprotonated under mildly basic conditions to form a more reactive thiolate anion [1]. This enhanced nucleophilicity is a direct consequence of the electron-withdrawing acetyl group in the ortho position.

Acidity (pKa)
Predicted values
Target: 5.53 ± 0.50
Comparator: 6.38 ± 0.43
Δ ~0.85 log units more acidic
Higher thiolate fraction at mild pH enhances nucleophilic reactivity
Predicted by software; experimental verification recommended
pKa Nucleophilicity Thiol Reactivity Acidity

Lipophilicity (LogP): Increased Hydrophobicity of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) Compared to 2-Acetylthiophene

Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) has a predicted XLogP3 of 2.2 [1] and a reported calculated LogP of 2.24 . This is significantly more lipophilic than the closely related compound 2-acetylthiophene, which has a reported LogP of approximately 1.1 [2]. The difference is attributable to the replacement of the ring's hydrogen with the more hydrophobic mercapto (-SH) group.

Lipophilicity (LogP)
Cross-study comparable
Target: XLogP3 2.2 / calc. 2.24
Comparator: 2-acetylthiophene ≈ 1.1
Δ ~1.1 log units higher
Increased hydrophobicity may affect partitioning and membrane interaction in SAR studies
Calculated values; confirm experimentally for quantitative use
LogP Lipophilicity Hydrophobicity Partition Coefficient

Structural Differentiation: Bidentate Chelation Potential of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) vs. Monodentate Analogs

The ortho-substitution pattern of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) provides it with the structural capacity to act as a bidentate ligand, coordinating a single metal center through both its sulfur atom of the mercapto group and the oxygen atom of the acetyl group [1]. This is a structural feature absent in monosubstituted thiophenes like 2-mercaptothiophene and 2-acetylthiophene, which can only coordinate through a single atom (monodentate) [2]. The ability to chelate typically results in the formation of more stable and structurally defined metal complexes compared to those formed by analogous monodentate ligands [3].

Coordination mode
Class-level inference
Target: potential bidentate (S,O)
Comparators: monodentate only (S or O)
Enables more stable, structurally defined metal complexes for catalyst and MOF design
Based on coordination chemistry principles; requires experimental validation
Coordination Chemistry Metal Complexation Bidentate Ligand Chelation

Key Research and Industrial Applications for Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)


Synthesis of Fused Heterocyclic Systems

This compound is ideally suited as a bifunctional building block for the construction of complex fused heterocycles, such as thienothiazoles and thienooxazoles. The ortho-arrangement of the nucleophilic mercapto and electrophilic acetyl groups allows for intramolecular cyclocondensation reactions, a core strategy for building diverse heterocyclic libraries in medicinal chemistry [1]. The enhanced acidity of the thiol group (pKa 5.53) facilitates its initial activation and reaction under mild conditions, providing a selective and efficient pathway to these valuable scaffolds.

Development of Novel Metal Complexes and Catalysts

Its potential as a bidentate S,O-chelating ligand [2] makes it a valuable ligand candidate for coordination chemistry research. It can be used to synthesize well-defined transition metal complexes with applications in homogeneous catalysis, including cross-coupling reactions, oxidation catalysis, or as precursors for new materials. The resulting metal complexes are expected to exhibit distinct stability and reactivity profiles compared to those formed from simpler, monodentate thiophene analogs.

Modification of Pharmacophore Lipophilicity

In structure-activity relationship (SAR) studies, Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) can serve as a versatile intermediate for late-stage functionalization. Its LogP of 2.24 represents a significant increase in hydrophobicity compared to common core scaffolds like 2-acetylthiophene (LogP ~1.1) [3]. Introducing this moiety can be a rational strategy to modulate the lipophilicity and, consequently, the membrane permeability and pharmacokinetic properties of a lead compound in a drug discovery program.

Synthesis of Functional Materials

The compound's specific physicochemical properties, including its predicted density (1.285 g/cm³) and boiling point (263.6 °C) , are relevant for material science applications. It can be used as a monomer or building block in the synthesis of novel polymers, such as polythiophenes with pendant thiol functionalities, or as a sulfur-containing precursor for the fabrication of specialized thin films, organic semiconductors, or sensors.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
Ortho mercapto-acetyl bifunctionality
Intramolecular cyclocondensation efficiency and regioselectivity
Metal complex and catalyst development
Potential bidentate S,O-chelation
Stability and catalytic activity of formed complexes
Pharmacophore lipophilicity modulation
LogP increase vs. simpler thiophenes
Impact on membrane permeability in SAR programs
Functional materials synthesis
Sulfur-containing thiophene monomer
Polymerizability and electronic properties of resulting materials

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